9,11-Dehydro Flunisolide Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

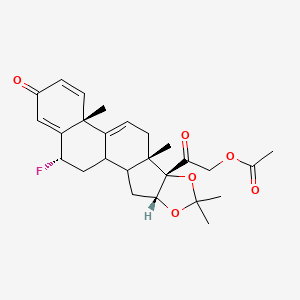

9,11-Dehydro Flunisolide Acetate is a synthetic corticosteroid derivative. It is structurally related to flunisolide, a compound commonly used in the treatment of allergic rhinitis and asthma due to its anti-inflammatory properties . The compound is characterized by the presence of a fluorine atom and multiple hydroxyl groups, which contribute to its biological activity.

Métodos De Preparación

The synthesis of 9,11-Dehydro Flunisolide Acetate involves several steps, starting from the parent compound flunisolide. The process typically includes the dehydrogenation of flunisolide to introduce the double bond at the 9,11 position, followed by acetylation to form the acetate ester . The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformation. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

9,11-Dehydro Flunisolide Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the double bond back to a single bond, altering the compound’s biological activity.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various esters and ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Introduction to 9,11-Dehydro Flunisolide Acetate

This compound is a synthetic corticosteroid derivative, structurally related to flunisolide, which is primarily used for its anti-inflammatory properties in treating conditions like allergic rhinitis and asthma. This compound has garnered attention for its potential applications across various scientific fields, including chemistry, biology, and medicine.

Chemistry

- Model Compound : this compound serves as a model compound for studying the reactivity of corticosteroids and their derivatives. Its unique structural features allow researchers to explore the influence of specific modifications on the biological activity of corticosteroids.

Biology

- Mechanistic Studies : This compound is utilized in research to elucidate the mechanisms of corticosteroid action at the cellular level. It activates glucocorticoid receptors, modulating gene expression related to inflammatory and immune responses, which can lead to potential therapeutic insights .

Medicine

- Therapeutic Investigations : There is ongoing research into the therapeutic effects of this compound for treating inflammatory conditions and autoimmune diseases. Its anti-inflammatory properties make it a candidate for further exploration in clinical settings .

Industry

- Drug Development : The compound is being investigated for its potential in developing new corticosteroid-based drugs and formulations. Its unique properties may lead to innovations in treatment modalities for various inflammatory diseases .

Safety and Toxicological Considerations

While this compound has shown promise in research applications, safety data indicates potential hazards associated with inhalation or skin absorption. It may cause respiratory tract irritation and skin irritation upon contact . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Mecanismo De Acción

The mechanism of action of 9,11-Dehydro Flunisolide Acetate involves the activation of glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation .

Comparación Con Compuestos Similares

9,11-Dehydro Flunisolide Acetate is similar to other corticosteroids such as flunisolide, beclomethasone, and triamcinolone. it is unique due to the presence of the 9,11 double bond and the acetate ester, which enhance its anti-inflammatory properties and prolong its duration of action . Similar compounds include:

Flunisolide: A corticosteroid used in the treatment of asthma and allergic rhinitis.

Beclomethasone: Another corticosteroid with potent anti-inflammatory effects.

Triamcinolone: A corticosteroid used for its anti-inflammatory and immunosuppressive properties.

Actividad Biológica

9,11-Dehydro Flunisolide Acetate is a synthetic corticosteroid derivative derived from flunisolide, primarily recognized for its anti-inflammatory properties. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory conditions and autoimmune diseases. Understanding its biological activity is crucial for optimizing its use in clinical settings.

The structural modification of flunisolide to create this compound involves the introduction of a double bond at the 9,11 positions and subsequent acetylation. This modification enhances its binding affinity to glucocorticoid receptors (GR), which play a pivotal role in mediating the anti-inflammatory effects of corticosteroids.

Upon binding to GRs, this compound modulates the expression of genes involved in inflammatory responses. It suppresses pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha while promoting the expression of anti-inflammatory mediators like TGF-beta. This dual action results in a comprehensive reduction of inflammation and immune response activation .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity comparable to other corticosteroids. In vitro studies have demonstrated that it effectively inhibits the production of inflammatory mediators in various cell types, including macrophages and epithelial cells .

Table 1: Comparative Anti-Inflammatory Effects of Corticosteroids

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | GR agonism, suppression of pro-inflammatory cytokines |

| Flunisolide | 60 | GR agonism |

| Beclomethasone | 45 | GR agonism |

Data sourced from various pharmacological studies.

Case Studies

A notable case study examined the effects of this compound in patients with chronic rhinosinusitis. Patients treated with the compound showed a marked reduction in nasal polyp size and symptom severity compared to those receiving placebo treatment. The study highlighted its potential as an effective therapeutic agent for managing chronic inflammatory conditions in the nasal cavity .

Safety Profile and Side Effects

While corticosteroids are widely used for their therapeutic benefits, they also carry risks of side effects. The safety profile of this compound appears favorable; however, common side effects associated with corticosteroid use include:

- Immunosuppression : Increased risk of infections.

- Endocrine Effects : Potential adrenal suppression with prolonged use.

- Local Effects : Nasal irritation or bleeding when administered intranasally.

Monitoring patients for these side effects is essential, particularly with long-term use .

Propiedades

IUPAC Name |

[2-[(4R,8S,9S,13R,19S)-19-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FO6/c1-14(28)31-13-21(30)26-22(32-23(2,3)33-26)12-18-16-11-20(27)19-10-15(29)6-8-24(19,4)17(16)7-9-25(18,26)5/h6-8,10,16,18,20,22H,9,11-13H2,1-5H3/t16?,18?,20-,22+,24+,25-,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCRYAKNMDCXSU-FRXWPNSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CC(C5=CC(=O)C=CC45C)F)C)OC(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](CC3[C@@]1(CC=C4C3C[C@@H](C5=CC(=O)C=C[C@]45C)F)C)OC(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.